molecular formula C12H10ClN B1616733 2-Amino-4-chlorobiphenyl CAS No. 90-48-2

2-Amino-4-chlorobiphenyl

Cat. No.: B1616733
CAS No.: 90-48-2
M. Wt: 203.67 g/mol
InChI Key: IBGNKLJXZBMJTN-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobiphenyl is an organic compound with the molecular formula C12H10ClN. It is a derivative of biphenyl, where an amino group is attached to the second carbon and a chlorine atom is attached to the fourth carbon of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorobiphenyl typically involves a two-step continuous-flow process. The first step is a high-temperature Suzuki–Miyaura cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in a microtubular flow reactor at 160°C using a tert-butanol/water/potassium tert-butoxide solvent/base system. This reaction yields 4’-chloro-2-nitrobiphenyl .

In the second step, the nitro group of 4’-chloro-2-nitrobiphenyl is selectively reduced to an amino group using a platinum-on-charcoal catalyst in a continuous-flow hydrogenation device. This process results in the formation of this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. This method is employed on a large scale, producing more than 1000 tonnes per year, primarily for the synthesis of the fungicide Boscalid .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a platinum catalyst and sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of biphenyl.

    Reduction: Amino derivatives of biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chlorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorobiphenyl involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide precursor, the compound inhibits the succinate dehydrogenase enzyme in fungi, disrupting their energy production and leading to their death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important industrial chemicals, such as fungicides, highlights its significance in various applications .

Properties

IUPAC Name

5-chloro-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNKLJXZBMJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330574
Record name 4-Chloro-1,1'-biphenyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-48-2
Record name 4-Chloro-1,1'-biphenyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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